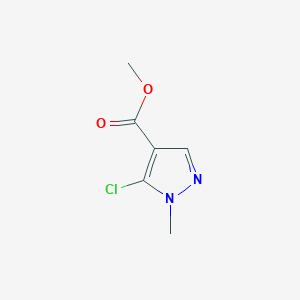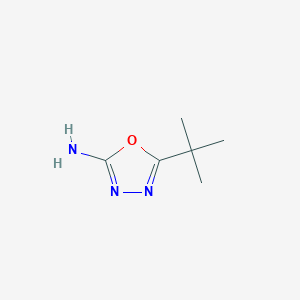
N-(2-fluorophenyl)-1H-imidazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Fluorophenyl)-1H-imidazole-5-carboxamide (FPC) is a small molecule compound that has been studied for its potential applications in various areas of scientific research. FPC is a member of the imidazole family of compounds, which are known for their ability to interact with a wide variety of biological targets. FPC has been studied for its potential to inhibit enzymes, modulate protein-protein interactions, and regulate gene expression. The compound has also been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties.
Wissenschaftliche Forschungsanwendungen
Structural Elucidation and Chemical Synthesis
The compound N-(2-fluorophenyl)-1H-imidazole-5-carboxamide, with its complex structure, plays a crucial role in the structural elucidation of related compounds. Girreser, Rösner, and Vasilev (2016) showcased the intricate process of determining the structure of a cannabimimetic designer drug, utilizing nuclear magnetic resonance (NMR) and mass spectrometric (MS) techniques. Their study emphasized the importance of comparing predicted and observed chemical shifts, particularly in carbon atoms, to accurately identify the compound’s structure (Girreser, Rösner & Vasilev, 2016). Similarly, McLaughlin et al. (2016) identified and characterized a 'research chemical,' highlighting the potential for mislabeling in the realm of research chemicals and the necessity for thorough analytical characterization to ensure accurate identification (McLaughlin et al., 2016).
Crystallography and Molecular Analysis
The compound’s structure and derivatives have also been a focus in crystallography and molecular analysis studies. Qin et al. (2019) conducted a comprehensive analysis of 6-(2-Fluorophenyl)-N-(p-Tolyl)Imidazo[1,2-A]Pyridine-2-Carboxamide, revealing its molecular structure through various spectroscopic methods and X-ray diffraction. The study utilized density functional theory (DFT) to validate the molecular structure, providing insights into the compound's physicochemical properties (Qin et al., 2019).
Development of Chemical Reactions
In the realm of chemical synthesis, Norris and Leeman (2008) explored palladium-catalyzed carbon−sulfur bond formation using the Migita reaction. They developed this reaction into a general method for thioaryl halide cross-coupling, demonstrating its utility in synthesizing key intermediates for pharmaceuticals (Norris & Leeman, 2008).
Polymorphism and Intermolecular Interactions
Rybarczyk-Pirek et al. (2014) discussed the temperature-dependent polymorphism of a derivative, emphasizing the role of intermolecular contacts in crystal packing. The study highlighted the intricate molecular rearrangements in the crystal state and the significance of intramolecular hydrogen bonding (Rybarczyk-Pirek et al., 2014).
Anticancer Research
In the field of medicinal chemistry, Karki et al. (2011) synthesized and evaluated novel imidazo[2,1-b][1,3,4]thiadiazole derivatives as potent anticancer agents. Their research provides valuable insights into the cytotoxic activities of these compounds, marking their potential in developing chemotherapeutic agents (Karki et al., 2011).
Eigenschaften
IUPAC Name |
N-(2-fluorophenyl)-1H-imidazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3O/c11-7-3-1-2-4-8(7)14-10(15)9-5-12-6-13-9/h1-6H,(H,12,13)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYAJCSMMZRZDO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CN=CN2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














